2-Fluoro-3-(4-fluorophenyl)benzoic acid
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Overview
Description
2-Fluoro-3-(4-fluorophenyl)benzoic acid is an aromatic organic compound with the molecular formula C13H8F2O2. This compound is characterized by the presence of two fluorine atoms attached to a benzoic acid core, making it a derivative of benzoic acid. It is a white solid at room temperature and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(4-fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound under mild conditions . The reaction typically requires a base, such as potassium carbonate, and is conducted in an organic solvent like toluene or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the Schiemann reaction, where a diazonium salt is formed from an aniline derivative and then treated with tetrafluoroborate to introduce the fluorine atoms . This method is advantageous due to its scalability and efficiency in producing fluorinated aromatic compounds.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(4-fluorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, and more complex aromatic compounds.
Scientific Research Applications
2-Fluoro-3-(4-fluorophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(4-fluorophenyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: A simpler fluorinated benzoic acid with a single fluorine atom.
2-Fluorobenzoic acid: Another isomer with the fluorine atom in a different position.
3-Fluorobenzoic acid: The meta isomer of fluorobenzoic acid.
Uniqueness
2-Fluoro-3-(4-fluorophenyl)benzoic acid is unique due to the presence of two fluorine atoms in specific positions, which can significantly influence its chemical reactivity and interactions with biological molecules. This makes it a valuable compound for studying the effects of fluorination on aromatic compounds.
Properties
IUPAC Name |
2-fluoro-3-(4-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-9-6-4-8(5-7-9)10-2-1-3-11(12(10)15)13(16)17/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDISIDUNBSMZHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673353 |
Source
|
Record name | 2,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214332-32-7 |
Source
|
Record name | 2,4′-Difluoro[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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